molecular formula C6H2Cl2N2O B181504 4,7-Dichlorofuro[2,3-d]pyridazine CAS No. 13177-70-3

4,7-Dichlorofuro[2,3-d]pyridazine

Cat. No.: B181504
CAS No.: 13177-70-3
M. Wt: 189 g/mol
InChI Key: GSVXBMHCLBNTFF-UHFFFAOYSA-N
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Description

4,7-Dichlorofuro[2,3-d]pyridazine is a heterocyclic compound characterized by a fused ring system containing both furan and pyridazine rings, with chlorine atoms substituted at the 4 and 7 positions

Scientific Research Applications

4,7-Dichlorofuro[2,3-d]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichlorofuro[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,7-dichloropyridazine with furan derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichlorofuro[2,3-d]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific applications in research and industry.

Mechanism of Action

The mechanism by which 4,7-Dichlorofuro[2,3-d]pyridazine exerts its effects is largely dependent on its interaction with molecular targets. It can bind to specific enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact pathways involved vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4,7-Dichloropyridazine: Lacks the furan ring, making it less versatile in certain applications.

    Furo[2,3-d]pyridazine: Without chlorine substitutions, it exhibits different reactivity and properties.

    Chlorofuro[2,3-d]pyrimidine: Another related compound with a pyrimidine ring instead of pyridazine, showing distinct biological activities.

Uniqueness: 4,7-Dichlorofuro[2,3-d]pyridazine is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,7-dichlorofuro[2,3-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O/c7-5-3-1-2-11-4(3)6(8)10-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVXBMHCLBNTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500062
Record name 4,7-Dichlorofuro[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13177-70-3
Record name 4,7-Dichlorofuro[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4,7-Dichlorofuro[2,3-d]pyridazine a molecule of interest for chemical synthesis?

A1: this compound belongs to a class of heterocyclic compounds that are of interest due to their potential biological activity. [, ] Researchers are particularly interested in exploring its derivatives for potential pharmaceutical applications. The presence of the chlorine atoms allows for various chemical modifications, making it a versatile building block for synthesizing a diverse range of novel compounds.

Q2: What is significant about the synthesis of this compound-2-carboxaldehyde?

A2: The synthesis of this compound-2-carboxaldehyde marked a significant step in the study of furo[2,3-d]pyridazines. [] Before this work, no derivatives with an aldehyde group on the furan ring of these heteroaromatics had been reported. The aldehyde functionality opens up avenues for further derivatization, enabling the creation of compounds with potentially diverse properties.

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